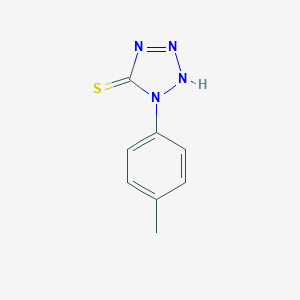

1-p-tolyl-1H-tetrazole-5-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCMZLIIYLERKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359429 | |

| Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-77-3 | |

| Record name | 1,2-Dihydro-1-(4-methylphenyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-p-tolyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable synthetic pathway, experimental protocols, and the necessary characterization data.

Introduction

This compound belongs to the class of 1,5-disubstituted tetrazole-5-thiols. These compounds are known for their diverse biological activities and their utility as ligands in coordination chemistry. The presence of the tolyl group and the thiol functionality makes this molecule a versatile building block for the development of novel pharmaceutical agents and functional materials. This guide outlines a common and effective method for its preparation starting from readily available commercial reagents.

Synthesis Pathway

The most prevalent and efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between p-tolyl isothiocyanate and an azide source, typically sodium azide. This reaction proceeds readily under mild conditions to form the tetrazole ring.

An In-depth Technical Guide to the Physicochemical Properties of 1-p-tolyl-1H-tetrazole-5-thiol

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 1-p-tolyl-1H-tetrazole-5-thiol is limited in publicly available literature. This guide provides a comprehensive overview based on available information for the closely related and well-characterized analogue, 1-phenyl-1H-tetrazole-5-thiol, alongside general principles of tetrazole chemistry. The provided data should be considered as estimations for the p-tolyl derivative and require experimental verification.

Introduction

This compound belongs to the class of tetrazole compounds, which are five-membered heterocyclic rings containing four nitrogen atoms. The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles. The thiol substituent at the 5-position introduces a reactive center that can be utilized for further chemical modifications and can also contribute to the molecule's biological activity. The p-tolyl group at the 1-position is expected to influence the compound's lipophilicity and steric properties compared to its unsubstituted phenyl counterpart.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-phenyl-1H-tetrazole-5-thiol

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Melting Point | 147-150 °C (decomposes) | |

| Solubility | Soluble in ethanol, acetone, and chloroform. Partially soluble in water. | |

| pKa | Data not available | |

| Appearance | White to off-white crystalline powder |

Synthesis and Characterization

A general and widely used method for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with an azide source, typically sodium azide.

General Experimental Protocol for the Synthesis of 1-aryl-1H-tetrazole-5-thiols

This protocol is adapted from the synthesis of 1-phenyl-1H-tetrazole-5-thiol and can be applied for the synthesis of the p-tolyl derivative by substituting phenyl isothiocyanate with p-tolyl isothiocyanate.

Reaction Scheme:

References

An In-depth Technical Guide to 1-p-tolyl-1H-tetrazole-5-thiol (CAS: 13980-77-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of in-depth experimental data for this specific compound, this guide also draws upon information from the closely related and more extensively studied 1-phenyl-1H-tetrazole-5-thiol to provide a broader context for its chemical properties and potential applications.

Chemical and Physical Properties

This compound, also known as 1-(4-methylphenyl)-1H-tetrazole-5-thiol, is a substituted tetrazole. The tetrazole ring is a five-membered aromatic ring with four nitrogen atoms. The thiol group at the 5-position makes it a versatile building block in organic synthesis.

Quantitative Data Summary:

| Property | This compound | 1-phenyl-1H-tetrazole-5-thiol |

| CAS Number | 13980-77-3 | 86-93-1 |

| Molecular Formula | C₈H₈N₄S | C₇H₆N₄S |

| Molecular Weight | 192.24 g/mol | 178.21 g/mol |

| Appearance | White to pale cream crystals or powder | White to off-white crystalline powder |

| Melting Point | Not reported | 147-150 °C (decomposes) |

| Solubility | Not reported | Soluble in ethanol, acetone, and chloroform |

Synthesis and Experimental Protocols

The synthesis of 1-substituted-1H-tetrazole-5-thiols is typically achieved through the reaction of the corresponding isothiocyanate with an azide source, most commonly sodium azide.

General Synthesis Protocol for 1-Aryl-1H-tetrazole-5-thiols:

This protocol is a general representation of the synthesis and may require optimization for the specific synthesis of this compound.

Materials:

-

p-tolyl isothiocyanate

-

Sodium azide (NaN₃)

-

Solvent (e.g., water, DMF)

-

Acid for workup (e.g., HCl)

Procedure:

-

Dissolve p-tolyl isothiocyanate in the chosen solvent in a reaction flask.

-

Add sodium azide to the solution. The molar ratio of isothiocyanate to sodium azide is typically 1:1.1 to 1:1.5.

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is precipitated by acidification with an appropriate acid.

-

The crude product is then collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, data for a derivative, 4-Isopropyl-7-methyl-2-((1-(p-tolyl)-1H-tetrazol-5-yl)amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione, provides some insight into the expected spectral characteristics.

¹H NMR Data for a Derivative: A study on novel imide-tetrazoles reported the following ¹H NMR data for a compound containing the 1-p-tolyl-1H-tetrazol-5-yl moiety in DMSO-d₆: δ 0.93 (d, J = 6.9 Hz, 3H, CH₃), 1.03 (d, J = 6.9 Hz, 3H, CH₃), 1.55-1.60 (m, 2H), 2.00 (s, 3H, CH₃), 2.19-2.26 (m, 1H), 2.41 (s, 3H, p-tolyl CH₃), 3.32-3.36 (m, 2H), 6.18-6.20 (m, 2H), 7.38 (d, J = 8.1 Hz, 2H, p-tolyl), 7.54 (d, J = 8.1 Hz, 2H, p-tolyl), 11.2 (s, 1H, NH).

For the parent compound, this compound, one would expect to see characteristic signals for the p-tolyl group (a singlet for the methyl protons and an AA'BB' system for the aromatic protons) and a signal for the thiol proton, which can be broad and its chemical shift can be concentration and solvent dependent.

Biological Activity and Potential Applications

Tetrazole derivatives are of significant interest in drug discovery due to their ability to act as bioisosteres of carboxylic acids, which can improve the pharmacokinetic profile of drug candidates.

Antimicrobial Activity:

A study exploring novel tetrazole-based antimicrobial agents synthesized a series of imide-tetrazoles. Within this series, a derivative of this compound was evaluated for its antimicrobial activity. While the specific activity of this single derivative was part of a larger study, it points to the potential of this scaffold in the development of new antimicrobial agents. The general class of tetrazole-thiol derivatives has shown activity against various bacterial strains.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been elucidated for this compound, tetrazole-containing compounds are known to interact with a variety of biological targets. The structural similarity of the tetrazole moiety to a carboxylic acid group allows it to bind to receptors and enzymes that recognize carboxylates. Further research is needed to identify the specific cellular targets and signaling pathways modulated by this compound.

Logical Relationship Diagram:

Caption: Potential applications and mechanism of this compound.

Safety and Handling

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable scaffold for the development of new chemical entities with potential applications in medicinal chemistry, particularly in the area of antimicrobial drug discovery. While detailed experimental data for this specific compound is limited, the information available for its derivatives and the closely related 1-phenyl-1H-tetrazole-5-thiol provides a strong foundation for future research. Further studies are warranted to fully elucidate its synthesis, physicochemical properties, biological activity, and mechanism of action.

An In-depth Technical Guide on 1-p-tolyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1-p-tolyl-1H-tetrazole-5-thiol (CAS 13980-77-3), a sulfur-containing heterocyclic compound. Due to a lack of specific experimental data for this particular molecule in publicly available literature, this guide also draws upon data from the closely related and well-studied analogue, 1-phenyl-1H-tetrazole-5-thiol. The document outlines a general synthetic protocol, summarizes key structural and spectroscopic data from analogous compounds, and discusses the potential for biological activity based on the broader class of tetrazole derivatives. It is important to note that specific experimental data on biological signaling pathways and detailed workflows for this compound are not available at the time of this publication.

Molecular Structure and Properties

This compound, with the molecular formula C8H8N4S, is an aromatic heterocyclic compound. Its structure consists of a tetrazole ring substituted at the 1-position with a p-tolyl group (a toluene substituent at the para position) and a thiol group at the 5-position.

Molecular Formula: C8H8N4S

Molecular Weight: 192.24 g/mol

CAS Number: 13980-77-3

An important characteristic of 1-substituted-1H-tetrazole-5-thiols is the existence of thione-thiol tautomerism. The equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond) is a key aspect of its chemistry. Spectroscopic evidence and theoretical studies on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, suggest that the thione form is generally more stable.

Structural Data (from related compounds)

While a specific crystal structure for this compound has not been reported, data from the isomeric compound 5-p-tolyl-1H-tetrazole provides some insight into the geometry of the tolyl-tetrazole moiety. In this isomer, the tetrazole ring is nearly coplanar with the benzene ring, with a very small dihedral angle between them[1]. This planarity is a common feature in such aromatic systems.

For the related 1-phenyl-1H-tetrazole-5-thiol, extensive structural studies have been conducted on its coordination complexes with various metals. These studies confirm the ability of the molecule to act as a ligand, coordinating through both its sulfur and nitrogen atoms.

Synthesis

A general and widely used method for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with an azide source, typically sodium azide.

General Experimental Protocol for the Synthesis of 1-Aryl-1H-tetrazole-5-thiols

This protocol is adapted from established procedures for the synthesis of similar compounds and should be readily applicable for the preparation of this compound.

Materials:

-

p-tolyl isothiocyanate

-

Sodium azide (NaN3)

-

Solvent (e.g., water, DMF)

-

Acid for workup (e.g., hydrochloric acid)

Procedure:

-

Dissolve p-tolyl isothiocyanate in the chosen solvent in a reaction flask.

-

Add a stoichiometric equivalent or a slight excess of sodium azide to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate the cyclization reaction.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification of the solution with an appropriate acid.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Below is a logical workflow for the synthesis and characterization of this compound.

References

Spectroscopic and Synthetic Profile of 1-p-tolyl-1H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 1-p-tolyl-1H-tetrazole-5-thiol. Due to the limited availability of direct experimental data for this specific compound, this document leverages spectral data from the closely related analogue, 1-phenyl-1H-tetrazole-5-thiol, to provide a predictive analysis. This information is intended to support research and development activities in medicinal chemistry and materials science where tetrazole derivatives are of significant interest.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, with reference data provided for 1-phenyl-1H-tetrazole-5-thiol. The presence of the electron-donating methyl group on the tolyl moiety is expected to cause a slight upfield shift (lower ppm) for the aromatic protons and carbons compared to the phenyl analogue.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for 1-phenyl-1H-tetrazole-5-thiol[1] | Multiplicity |

| Ar-H (ortho to N) | ~7.6-7.7 | 7.78 | Doublet |

| Ar-H (meta to N) | ~7.4-7.5 | 7.64, 7.61 | Doublet |

| -CH₃ | ~2.4 | N/A | Singlet |

| SH/NH (tautomer) | Broad, variable | Broad, variable | Singlet |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Predicted Chemical Shift (ppm) for this compound | Reference Chemical Shift (ppm) for 1-phenyl-1H-tetrazole-5-thiol |

| C=S (Thione) | ~165-170 | Data not available |

| C5 (Tetrazole) | ~150-155 | Data not available |

| Ar-C (ipso to N) | ~135-140 | Data not available |

| Ar-C (para to N) | ~138-142 (with CH₃) | Data not available |

| Ar-C (ortho to N) | ~120-125 | Data not available |

| Ar-C (meta to N) | ~129-131 | Data not available |

| -CH₃ | ~21 | N/A |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its functional groups. The data presented is based on the known spectra of similar tetrazole-thiol compounds.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (tautomer) | 3000-3200 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic, -CH₃) | 2850-2960 | Medium |

| C=N Stretch (Tetrazole ring) | 1500-1600 | Medium-Strong |

| C=C Stretch (Aromatic ring) | 1450-1600 | Medium-Strong |

| C=S Stretch (Thione) | 1100-1250 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the thiol group and fragmentation of the tolyl and tetrazole rings.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value for this compound | Reference Value for 1-phenyl-1H-tetrazole-5-thiol[1] |

| Molecular Formula | C₈H₈N₄S | C₇H₆N₄S |

| Molecular Weight | 192.24 g/mol | 178.21 g/mol |

| Predicted [M]⁺ | m/z 192 | m/z 178 |

| Major Fragments | Fragments corresponding to the tolyl cation, loss of N₂, and cleavage of the tetrazole ring. | Phenyl cation, loss of N₂, and cleavage of the tetrazole ring. |

Experimental Protocols

A standard and effective method for the synthesis of 1-aryl-1H-tetrazole-5-thiols involves the reaction of the corresponding aryl isothiocyanate with sodium azide. The following protocol is a generalized procedure adapted for the synthesis of the title compound.

Synthesis of this compound

Materials:

-

p-tolyl isothiocyanate

-

Sodium azide (NaN₃)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

A solution of p-tolyl isothiocyanate in water is prepared.

-

An aqueous solution of sodium azide is added dropwise to the isothiocyanate solution with stirring.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the solution is acidified with hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Synthesis workflow for this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on a logical workflow that connects the molecular structure to the observed spectral features. This process is crucial for structure elucidation and confirmation.

Caption: Logical workflow for spectroscopic analysis.

References

Tautomerism in 1-p-tolyl-1H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric equilibrium of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The phenomenon of tautomerism is critical as different tautomers can exhibit distinct physicochemical properties, biological activities, and coordination chemistry. This document outlines the theoretical basis for the tautomeric forms of this compound, details the experimental and computational methodologies used for their investigation, and presents illustrative quantitative data based on studies of closely related tetrazole-5-thione derivatives.

Introduction to Thiol-Thione Tautomerism in Tetrazoles

This compound can exist in two primary tautomeric forms: the thiol form and the thione form. This equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom within the tetrazole ring. Theoretical and experimental studies on analogous N-substituted mercaptotetrazoles consistently indicate that the thione form is generally more stable.[1] This preference is attributed to the aromaticity of the tetrazole ring and the greater stability of the C=S double bond compared to the C=N double bond within this heterocyclic system.

The two principal tautomers are:

-

Thiol Tautomer: 1-p-tolyl-5-mercapto-1H-tetrazole

-

Thione Tautomer: 1-p-tolyl-1,4-dihydro-5H-tetrazole-5-thione

A third, less stable tautomer, the 2H-thiol form, is also theoretically possible but is generally not significantly populated at equilibrium.

Tautomeric Equilibrium

The equilibrium between the major thiol and thione tautomers is a dynamic process influenced by factors such as the solvent, temperature, and pH. The general equilibrium is depicted below.

Caption: Prototropic tautomerism in this compound.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the relative stabilities of tautomers. Calculations are typically performed to determine the ground-state energies, Gibbs free energies, and activation energies for interconversion. For the parent compound, tetrazole-5-thione, computational studies have shown the thione form to be the most stable isomer in both the gas phase and in solution.[2]

Table 1: Illustrative Relative Energies of Tetrazole-5-thione Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) - Gas Phase |

| Thione | B3LYP | 6-311++G(d,p) | 0.00 |

| Thiol (1H) | B3LYP | 6-311++G(d,p) | 4.25 |

| Thiol (2H) | B3LYP | 6-311++G(d,p) | 2.79 |

Note: Data is illustrative and based on the parent tetrazole-5-thione molecule as presented in theoretical studies.[2] The presence of the p-tolyl group is expected to have a minor influence on the relative stabilities.

Experimental Investigation and Characterization

A combination of spectroscopic techniques is employed to experimentally determine the dominant tautomeric form in different states.

Experimental Workflow

The general workflow for the synthesis and characterization of the tautomeric forms of this compound is outlined below.

Caption: Experimental workflow for synthesis and tautomeric analysis.

Spectroscopic Data

Table 2: Characteristic Spectroscopic Data for Thiol-Thione Tautomers

| Technique | Thione Form (C=S) | Thiol Form (S-H) |

| ¹H NMR | N-H proton signal (broad, ~13-15 ppm) | S-H proton signal (broad, ~3-5 ppm) |

| ¹³C NMR | C=S carbon signal (~160-180 ppm) | C-S carbon signal (~140-150 ppm) |

| FT-IR | C=S stretching vibration (~1100-1300 cm⁻¹) | S-H stretching vibration (~2500-2600 cm⁻¹) |

| UV-Vis | π → π* transition at longer wavelength | π → π* transition at shorter wavelength |

Note: The chemical shifts and vibrational frequencies are approximate ranges and can vary based on the solvent and concentration.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general method for the synthesis of 1,5-disubstituted tetrazole-5-thiols.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolyl isothiocyanate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

-

Addition of Azide: Add sodium azide (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 2M HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Analysis: The presence of a low-field proton signal (δ > 13 ppm) in the ¹H NMR spectrum is characteristic of the N-H proton in the thione form. The absence of a signal in the typical S-H region (δ 3-5 ppm) further supports the predominance of the thione tautomer in solution. In the ¹³C NMR spectrum, a signal around 160-180 ppm is indicative of the C=S carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: The presence of a strong absorption band in the region of 1100-1300 cm⁻¹ is characteristic of the C=S stretching vibration of the thione tautomer. The absence of a distinct S-H stretching band around 2500-2600 cm⁻¹ provides further evidence against the thiol form.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, acetonitrile).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Solve and refine the crystal structure using standard crystallographic software.

-

Analysis: The solved crystal structure will unambiguously determine the tautomeric form present in the solid state by locating the position of the hydrogen atom and determining the C-S bond length (a shorter bond length indicates a C=S double bond). For related compounds like 5-p-tolyl-1H-tetrazole, X-ray crystallography has been instrumental in determining the solid-state structure.[3][4]

Conclusion

The tautomerism of this compound is a crucial aspect that governs its chemical behavior and potential applications. Based on extensive studies of related tetrazole-5-thione derivatives, the thione tautomer is predicted to be the more stable form in both solid and solution phases. This guide provides a comprehensive framework for the investigation of this tautomeric system, detailing both the computational and experimental methodologies required for a thorough characterization. For professionals in drug development and materials science, a clear understanding of the predominant tautomeric form is essential for rational design and structure-activity relationship studies.

References

Solubility Profile of 1-p-Tolyl-1H-tetrazole-5-thiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this particular derivative, this document leverages information on the closely related analogue, 1-phenyl-1H-tetrazole-5-thiol, to provide valuable insights. Furthermore, detailed experimental protocols for determining solubility are presented to empower researchers to generate precise data for their specific applications.

Core Understanding of Tetrazole Solubility

Tetrazole derivatives, including this compound, are characterized by a five-membered aromatic ring containing four nitrogen atoms. The presence of the thiol (-SH) group and the tolyl substituent influences the molecule's polarity and, consequently, its solubility in various organic solvents. Generally, tetrazoles exhibit a degree of polarity that allows for solubility in polar organic solvents.[1]

Qualitative Solubility Data

Table 1: Qualitative and Semi-Quantitative Solubility of 1-Phenyl-1H-tetrazole-5-thiol

| Solvent | Type | Qualitative/Semi-Quantitative Solubility |

| Water | Protic, Polar | Partly Soluble[2] |

| Ethanol (5%) | Protic, Polar | Soluble[2] |

| Methanol | Protic, Polar | Soluble[2] |

| Acetone | Aprotic, Polar | Soluble[2] |

| Chloroform | Aprotic, Nonpolar | Soluble[2] |

It is anticipated that this compound will exhibit a similar solubility profile, with potentially slightly lower solubility in highly polar solvents and slightly higher solubility in nonpolar solvents due to the methyl group.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following established experimental methods are recommended.

Shake-Flask Method (Equilibrium Method)

This is a widely recognized and robust method for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled as solubility is temperature-dependent.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE or PVDF filter) to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable standard curve is the preferred method for accurate quantification.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a calibration curve can be prepared to determine the concentration from the absorbance at a specific wavelength.[3][4]

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is determined.[5][6][7][8]

-

Gravimetric Method

This method is straightforward but may be less precise than instrumental methods for compounds with low solubility.

Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method.

-

Sample Measurement: A precise volume of the clear, filtered supernatant is transferred to a pre-weighed, clean, and dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in an oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent used.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical steps involved in determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong foundational understanding can be derived from its structural analogue, 1-phenyl-1H-tetrazole-5-thiol. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocols provided in this guide offer a clear path to generating reliable and accurate data. The application of these standardized methods will contribute to a more comprehensive understanding of the physicochemical properties of this important tetrazole derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyltetrazole-5-thiol CAS#: 86-93-1 [m.chemicalbook.com]

- 3. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Stability of 1-p-tolyl-1H-tetrazole-5-thiol

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tetrazole Thermal Stability

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds widely utilized in medicinal chemistry, coordination chemistry, and materials science.[1][2] Their high nitrogen content contributes to a significant positive heat of formation, rendering many tetrazole-containing molecules energetic materials.[3] The thermal stability of these compounds is a critical parameter, as they can undergo rapid, exothermic decomposition upon heating.[4][5]

The stability of the tetrazole ring is highly influenced by the nature of its substituents.[6] High-nitrogen compounds, including tetrazole derivatives, are often unstable or explosive, a tendency that can be exaggerated by the presence of certain functional groups.[4] Therefore, a thorough understanding of the thermal behavior of any new tetrazole derivative is essential for safe handling, storage, and application.

Inferred Thermal Profile of 1-p-tolyl-1H-tetrazole-5-thiol

Lacking specific data for the p-tolyl derivative, we refer to the safety data for the closely related 1-phenyl-1H-tetrazole-5-thiol . The addition of a methyl group on the phenyl ring is unlikely to fundamentally alter the inherent instability of the tetrazole-thiol core. The following table summarizes the known hazards and stability information, which should be considered as a baseline for handling this compound.

| Parameter | Observation / Data for 1-phenyl-1H-tetrazole-5-thiol | Citation |

| Physical State | White to off-white powder or crystals. | [7] |

| Thermal Hazard | WARNING: May EXPLODE on heating. | [4] |

| Flammability | Flammable solid that can burn and propagate flame easily. | [4] |

| Ignition Sources | Any source of ignition, such as friction, heat, sparks, or flame, may cause a fire or explosion. | [4] |

| Stability | The product is considered stable under normal conditions but is sensitive to the presence of incompatible materials. | [4] |

| Hazardous Polymerization | Will not occur. | [4] |

| Incompatibilities | Avoid reaction with oxidizing agents. High-nitrogen compounds are often unstable or explosive. | [4] |

| Decomposition Products | Combustion products include carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx). | [4] |

General Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.[8][9][10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and quantify mass loss.[8]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the test compound into a suitable TGA pan (e.g., alumina or platinum).[8]

-

Instrument Setup: Place the sample in the TGA instrument.

-

Experimental Conditions:

-

Data Analysis:

-

Plot the mass change (%) versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Analyze the derivative thermogravimetric (DTG) curve to identify the temperature of the maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions, and exothermic decomposition events.[10][11]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the test compound into a DSC pan (e.g., aluminum).[8] Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting.

-

Identify exothermic peaks, which indicate energetic decomposition.

-

Determine the onset temperature and the peak maximum of any exotherm. Integrate the peak to quantify the energy of decomposition (in J/g).

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for thermal analysis and a generalized decomposition pathway for tetrazole compounds.

Conclusion and Safety Recommendations

While specific, quantitative thermal stability data for this compound is not currently available in the public domain, the known hazardous properties of its close analog, 1-phenyl-1H-tetrazole-5-thiol, strongly suggest that it should be treated as a thermally sensitive and potentially explosive compound.[4]

It is strongly recommended that any organization intending to use, handle, or store this compound perform comprehensive thermal analysis, including DSC and TGA, to establish its specific thermal decomposition profile and safety limits. All work with this and similar high-nitrogen compounds should be conducted in a well-ventilated area, avoiding contact with skin and eyes, and eliminating all potential ignition sources.[4] Appropriate personal protective equipment must be worn at all times.

References

- 1. 5-p-Tolyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-Phenyl-1H-tetrazole-5-thiol, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 1-p-tolyl-1H-tetrazole-5-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of 1-p-tolyl-1H-tetrazole-5-thiol. Due to the absence of a dedicated computational study on this specific molecule in published literature, this document serves as a blueprint, detailing proposed methodologies and expected outcomes based on studies of structurally similar tetrazole derivatives. The aim is to provide a robust starting point for researchers looking to investigate the electronic structure and chemical properties of this compound, which holds potential in medicinal chemistry.

Introduction to this compound

This compound belongs to the class of N-substituted tetrazole-5-thiols. This family of compounds is of significant interest in medicinal chemistry and materials science. The tetrazole ring is often considered a bioisostere of a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The thiol group provides a site for coordination with metal ions or for forming disulfide bonds, making these molecules versatile scaffolds in drug design and chemical synthesis.

A critical aspect of 5-mercaptotetrazoles is the existence of thiol-thione tautomerism. The equilibrium between the thiol (C-SH) and thione (C=S) forms can significantly influence the molecule's reactivity, coordination chemistry, and biological activity. Quantum chemical calculations are indispensable for determining the relative stabilities of these tautomers and for providing a detailed understanding of the molecule's geometric, electronic, and spectroscopic properties.

Proposed Computational and Experimental Protocols

To achieve a thorough understanding of this compound, a combined theoretical and experimental approach is recommended.

Quantum Chemical Calculations

The primary method for investigating the molecular properties would be Density Functional Theory (DFT), which has been successfully applied to similar tetrazole systems.

Methodology:

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Level of Theory: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a well-established and suitable choice for this class of molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost, allowing for the description of polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Geometry Optimization: Full geometry optimization of both the thiol and thione tautomers should be performed in the gas phase to locate the minimum energy structures. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structures are true minima on the potential energy surface.

-

Vibrational Frequency Analysis: Calculation of harmonic vibrational frequencies should be performed at the same level of theory to predict the infrared (IR) spectrum. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental data.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability. Molecular Electrostatic Potential (MEP) maps should also be generated to identify the electrophilic and nucleophilic sites of the molecule.

-

Thermochemical Analysis: Thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy should be calculated to determine the relative stability of the tautomers at different temperatures.

Experimental Validation

Experimental data is crucial for validating the computational results.

-

Synthesis: The synthesis of this compound can be achieved through established methods, such as the reaction of p-tolyl isothiocyanate with sodium azide.

-

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The experimental FT-IR spectrum should be recorded and compared with the calculated spectrum to aid in the assignment of vibrational modes and to confirm the predominant tautomeric form in the solid state.

-

NMR Spectroscopy: 1H and 13C NMR spectra will provide information about the chemical environment of the protons and carbons, which can be compared with theoretically predicted chemical shifts.

-

-

X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction would provide the definitive solid-state molecular structure, including bond lengths and angles, for direct comparison with the optimized geometry from DFT calculations.

Expected Molecular Structure and Properties

Based on studies of related molecules like 1-phenyl-1H-tetrazole-5-thiol and 5-p-tolyl-1H-tetrazole, we can predict the key structural and electronic features of this compound.

Tautomerism

It is well-established that N-substituted tetrazole-5-thiols can exist in two tautomeric forms: the thiol form and the thione form. Computational studies on similar molecules have shown that the thione form is generally more stable.

Caption: Thiol-thione tautomerism in this compound.

Molecular Geometry

The molecule is expected to have a non-planar geometry due to the rotation of the tolyl group relative to the tetrazole ring. The dihedral angle between the phenyl ring and the tetrazole ring in the similar molecule 5-p-tolyl-1H-tetrazole was found to be 2.67°.[1] A similar small dihedral angle is expected for the title compound.

Table 1: Predicted Optimized Geometrical Parameters (Thione Tautomer)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N1 | 1.45 | N1-C1-C2 | 119.5 |

| N1-N2 | 1.38 | C1-N1-N2 | 125.0 |

| N2-N3 | 1.28 | N1-N2-N3 | 108.0 |

| N3-N4 | 1.37 | N2-N3-N4 | 110.0 |

| N4-C5 | 1.35 | N3-N4-C5 | 105.0 |

| C5-N1 | 1.39 | N4-C5-N1 | 112.0 |

| C5=S | 1.68 | N4-C5=S | 124.0 |

| C1-C7 | 1.51 | N1-C5=S | 124.0 |

Note: These values are hypothetical and based on typical bond lengths and angles for similar structures.

Predicted Vibrational and Electronic Properties

Vibrational Analysis

The calculated IR spectrum can be used to assign the vibrational modes observed in the experimental spectrum. Key vibrational frequencies are expected in the following regions:

Table 2: Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm-1) | Expected Experimental (cm-1) |

| C-H (aromatic) | 3100-3000 | 3100-3000 |

| C-H (methyl) | 2980-2900 | 2975-2850 |

| C=N (tetrazole) | 1610-1580 | 1615-1575 |

| C=C (aromatic) | 1550-1450 | 1600-1450 |

| C=S (thione) | 1250-1020 | 1250-1020 |

| N-N=N (tetrazole) | 1320-1250 | 1311-1269[2] |

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For a similar tetrazole derivative, 1-phenyl-5-(m-tolyl)-1H-tetrazole, the HOMO-LUMO gap was calculated to be 5.23 eV, indicating significant kinetic stability.[3] A comparable value is expected for this compound.

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.3 |

| HOMO-LUMO Gap | 5.2 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.3 |

Note: These values are hypothetical and based on typical values for similar aromatic heterocyclic compounds.

Visualizing Computational Workflows and Molecular Structure

Graphviz diagrams can be used to visualize the logical flow of the computational study and the molecular structure.

Caption: Proposed computational workflow for this compound.

Caption: Atom numbering scheme for this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the quantum chemical investigation of this compound. By employing the proposed DFT-based methodologies, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this molecule. The correlation of theoretical data with experimental findings will not only validate the computational models but also provide a deeper understanding of the fundamental chemistry of this promising class of compounds. This knowledge is essential for the rational design of new therapeutic agents and advanced materials.

References

- 1. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sjpas.com [sjpas.com]

- 3. Comprehensivestructural, electronic, and in-silicocharacterization of 1-phenyl-5-(m-tolyl)-1H-tetrazole as apotentialsteroidogenic factor-1 (SF-1) inhibitor candidate | CoLab [colab.ws]

An In-depth Technical Guide to 1-p-tolyl-1H-tetrazole-5-thiol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and historical context of 1-p-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This document outlines a key synthetic pathway, presents available physicochemical and spectroscopic data, and offers a detailed experimental protocol.

Core Concepts and Historical Perspective

This compound belongs to the class of 1-substituted-1H-tetrazole-5-thiols. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms, is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for the carboxylic acid group. This substitution can enhance the metabolic stability and pharmacokinetic profiles of drug candidates.

While the specific historical discovery of this compound is not extensively documented in readily available literature, the foundational synthesis of 1-substituted tetrazole-5-thiones was reported by Lieber and colleagues in 1957. A significant advancement in the synthesis of these compounds, including the p-tolyl derivative, was a facile one-pot reaction using organic isothiocyanates and sodium azide in water, which offers a milder and more efficient alternative to earlier methods.[1] A general process for preparing 1-H-tetrazole-5-thiols, which includes the p-tolyl group as a preferred substituent, is also described in U.S. Patent 4,526,978. This patented two-step process involves the reaction of a sulfinyl or sulfonyl cyanide with an azide, followed by displacement with a sulfide.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is summarized in the table below. For comparative purposes, data for the closely related analog, 1-phenyl-1H-tetrazole-5-thiol, is also included where available.

| Property | This compound | 1-phenyl-1H-tetrazole-5-thiol |

| Molecular Formula | C₈H₈N₄S | C₇H₆N₄S |

| Molecular Weight | 192.24 g/mol | 178.21 g/mol |

| CAS Number | 13980-77-3 | 86-93-1 |

| Melting Point | 150 °C[1] | Decomposes at 145 °C |

| Appearance | White powder[1] | White to pale cream crystals or powder |

| ¹H NMR (CDCl₃) | δ 13.86 (s, 1H, NH), 7.80 (d, 2H), 7.32 (d, 2H), 2.44 (s, 3H, CH₃)[1] | δ 7.61-7.78 (m, 5H) |

| ¹³C NMR | Not available | δ 163.7, 134.1, 130.4, 129.8, 125.4 |

| IR Spectroscopy | Not available | Data available |

| Mass Spectrometry | Not available | Molecular Ion: 178 |

| Elemental Analysis | Calc (%): C 52.41, H 4.89, N 27.16Found (%): C 52.79, H 5.20, N 27.36[1] | Not available |

Experimental Protocols

Synthesis of this compound via One-Pot Reaction

This protocol is adapted from the facile one-pot synthesis described by Han et al.[1]

Materials:

-

p-tolyl isothiocyanate (1 mmol)

-

Sodium azide (NaN₃) (1.2 mmol)

-

Pyridine (3 mmol)

-

Water (3 mL)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a suitable reaction vessel, combine p-tolyl isothiocyanate (1 mmol), sodium azide (1.2 mmol), and pyridine (3 mmol) in water (3 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), the product precipitates as a solid.

-

Collect the solid product by filtration.

-

Wash the solid with water.

-

Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to yield pure this compound.

Visualizing the Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward one-pot reaction.

Caption: One-pot synthesis of this compound.

Logical Relationships in Synthesis

The synthesis follows a clear logical progression from reactants to the final product, facilitated by a basic catalyst in an aqueous medium.

Caption: Logical flow of the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-p-tolyl-1H-tetrazole-5-thiol as a Corrosion Inhibitor for Steel

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Corrosion Inhibition of Steel using a Tolyl-Tetrazole Derivative

Introduction

Organic molecules containing heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors for metals and alloys, particularly in acidic environments. Tetrazole derivatives, a class of nitrogen-rich heterocyclic compounds, have demonstrated significant potential in mitigating the corrosion of steel. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the steel from the corrosive medium. The adsorption process can involve physisorption, chemisorption, or a combination of both, and is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the composition of the corrosive environment. This document provides a summary of the corrosion inhibition performance of 5-p-tolyl-1H-tetrazole on mild steel in a 1 M hydrochloric acid (HCl) solution and details the experimental protocols for its evaluation.

Quantitative Data Summary

The corrosion inhibition efficiency and electrochemical parameters of 5-p-tolyl-1H-tetrazole (M-PT) for mild steel in 1 M HCl have been evaluated using various techniques. The key quantitative findings are summarized in the tables below.

Weight Loss Measurements

Weight loss measurements provide a direct determination of the corrosion rate and the inhibitor's efficiency.

Table 1: Corrosion Rate and Inhibition Efficiency of 5-p-tolyl-1H-tetrazole from Weight Loss Measurements

| Inhibitor Concentration (M) | Corrosion Rate (mg·cm⁻²·h⁻¹) | Inhibition Efficiency (IE %) |

| 0 (Blank) | 1.15 | - |

| 1 x 10⁻⁵ | 0.58 | 49.6 |

| 5 x 10⁻⁵ | 0.42 | 63.5 |

| 1 x 10⁻⁴ | 0.31 | 73.0 |

| 5 x 10⁻⁴ | 0.19 | 83.5 |

| 1 x 10⁻³ | 0.12 | 89.6 |

Data sourced from a study on phenyltetrazole substituted compounds.[1]

Potentiodynamic Polarization

Potentiodynamic polarization studies offer insights into the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl with 5-p-tolyl-1H-tetrazole

| Inhibitor Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA·cm⁻²) | βc (mV·dec⁻¹) | IE % |

| 0 (Blank) | -470 | 1000 | -125 | - |

| 1 x 10⁻⁵ | -475 | 501 | -130 | 49.9 |

| 5 x 10⁻⁵ | -480 | 363 | -133 | 63.7 |

| 1 x 10⁻⁴ | -483 | 269 | -135 | 73.1 |

| 5 x 10⁻⁴ | -488 | 162 | -138 | 83.8 |

| 1 x 10⁻³ | -495 | 98 | -142 | 90.2 |

Ecorr: Corrosion Potential, icorr: Corrosion Current Density, βc: Cathodic Tafel Slope. Data indicates that 5-p-tolyl-1H-tetrazole acts as a mixed-type inhibitor with a predominant effect on the cathodic reaction.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, allowing for the characterization of the protective film formed by the inhibitor.

Table 3: EIS Parameters for Mild Steel in 1 M HCl with 5-p-tolyl-1H-tetrazole

| Inhibitor Concentration (M) | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | IE % |

| 0 (Blank) | 45 | 110 | - |

| 1 x 10⁻⁵ | 92 | 85 | 51.1 |

| 5 x 10⁻⁵ | 145 | 68 | 68.9 |

| 1 x 10⁻⁴ | 210 | 52 | 78.6 |

| 5 x 10⁻⁴ | 350 | 40 | 87.1 |

| 1 x 10⁻³ | 520 | 28 | 91.3 |

Rct: Charge Transfer Resistance, Cdl: Double Layer Capacitance. An increase in Rct and a decrease in Cdl with increasing inhibitor concentration indicate the formation of a protective adsorbed layer on the steel surface.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of 5-p-tolyl-1H-tetrazole.

Synthesis of 5-p-tolyl-1H-tetrazole

Materials:

-

4-methylbenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 10 mmol of 4-methylbenzonitrile and 10 mmol of ammonium chloride in 40 ml of DMF.[2]

-

Add 15 mmol of sodium azide to the solution.[2]

-

Reflux the mixture for 24 hours.[2]

-

After cooling to room temperature, filter the mixture.

-

Remove the majority of the solvent under vacuum.

-

Allow the remaining solution to slowly evaporate to obtain pale yellow crystals of 5-p-tolyl-1H-tetrazole.[2]

Weight Loss Measurement

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Water bath or thermostat

-

Corrosion cells (beakers)

-

Mild steel coupons of known dimensions

Procedure:

-

Mechanically polish mild steel coupons with a series of emery papers (e.g., 200, 400, 600, 800, 1000, and 1200 grit).

-

Degrease the coupons with acetone, rinse with deionized water, and dry with a stream of warm air.

-

Accurately weigh the coupons using an analytical balance.

-

Prepare 1 M HCl solutions with and without various concentrations of 5-p-tolyl-1H-tetrazole (e.g., 1x10⁻⁵ M to 1x10⁻³ M).

-

Immerse the weighed coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 30°C).

-

After the immersion period, retrieve the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh.

-

Calculate the corrosion rate (CR) in mg·cm⁻²·h⁻¹ using the formula: CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

-

Calculate the inhibition efficiency (IE %) using the formula: IE % = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.

Electrochemical Measurements

Apparatus:

-

Potentiostat/Galvanostat with EIS capability

-

A three-electrode electrochemical cell:

-

Working Electrode (WE): Mild steel coupon with a defined exposed area.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): Platinum or graphite rod.

-

Procedure:

-

Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

-

Polish the exposed surface of the WE as described in the weight loss protocol.

-

Assemble the three-electrode cell with the test solution (1 M HCl with and without the inhibitor).

-

Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

Potentiodynamic Polarization:

-

After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

-

Calculate the inhibition efficiency (IE %) using the formula: IE % = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ is the corrosion current density in the blank solution and icorrᵢ is the corrosion current density in the inhibited solution.

Electrochemical Impedance Spectroscopy (EIS):

-

At the stabilized OCP, apply a small amplitude sinusoidal potential signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance response and present the data as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE %) using the formula: IE % = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ is the charge transfer resistance in the inhibited solution and Rct₀ is the charge transfer resistance in the blank solution.

Visualizations

Corrosion Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition by 5-p-tolyl-1H-tetrazole.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Inhibitor Concentration vs. Efficiency

Caption: Relationship between inhibitor concentration and inhibition efficiency.

References

Application Notes and Protocols: Corrosion Inhibition by 1-p-Tolyl-1H-tetrazole-5-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-p-Tolyl-1H-tetrazole-5-thiol is a heterocyclic organic compound that has demonstrated significant potential as a corrosion inhibitor, particularly for steel in acidic environments. Its molecular structure, featuring a tetrazole ring, a thiol group, and a tolyl moiety, allows for effective adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. The nitrogen and sulfur atoms in the molecule act as active centers for adsorption. This document provides a detailed overview of the mechanism of action of this compound as a corrosion inhibitor, along with experimental protocols for its evaluation.

The inhibition mechanism primarily involves the adsorption of the inhibitor molecule onto the metal surface. This adsorption can occur through a combination of physical (electrostatic) and chemical (chemisorption) interactions. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, facilitate the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. This forms a stable, protective film that isolates the metal from the corrosive medium. Studies on analogous compounds suggest that the adsorption of such inhibitors on a steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface.

Mechanism of Action

The corrosion inhibition by this compound on steel surfaces in acidic media is a multifaceted process involving the following key steps:

-

Adsorption: The inhibitor molecules in the corrosive solution adsorb onto the steel surface. The tolyl group may enhance the electron-donating ability of the molecule, strengthening its adsorption.

-

Film Formation: The adsorbed molecules form a protective film that acts as a physical barrier, preventing the direct contact of the corrosive solution with the metal surface.

-

Electrochemical Effect: The inhibitor influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By blocking the active sites on the metal surface, it reduces the rates of both reactions, acting as a mixed-type inhibitor.

The effectiveness of the inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.

Quantitative Data Summary

Table 1: Potentiodynamic Polarization Data for 1-Phenyl-1H-tetrazole-5-thiol [1]

| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| Blank | -485 | 1056 | 75 | -128 | - |

| 0.1 | -479 | 158 | 71 | -121 | 85.0 |

| 0.5 | -472 | 63 | 68 | -115 | 94.0 |

| 1.0 | -465 | 42 | 65 | -110 | 96.0 |

| 5.0 | -458 | 31 | 62 | -105 | 97.1 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 1-Phenyl-1H-tetrazole-5-thiol [1]

| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 45 | 120 | - |

| 0.1 | 298 | 65 | 84.9 |

| 0.5 | 685 | 42 | 93.4 |

| 1.0 | 986 | 30 | 95.4 |

| 5.0 | 1520 | 21 | 97.0 |

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with an azide. The following is a representative protocol for the synthesis of a similar compound, 5-p-tolyl-1H-tetrazole.[2] The subsequent conversion to the thiol can be achieved through established methods.

Materials:

-

4-methylbenzonitrile (p-tolunitrile)

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-methylbenzonitrile (10 mmol) and ammonium chloride (10 mmol) in DMF (40 ml).

-

Add sodium azide (15 mmol) to the solution.

-

Reflux the mixture for 24 hours.

-

After cooling to room temperature, filter the mixture.

-

Remove the majority of the solvent under vacuum.

-

The crude product can be purified by recrystallization to obtain pale yellow crystals of 5-p-tolyl-1H-tetrazole.[2]

Note: The conversion of the tetrazole to the corresponding 5-thiol derivative can be accomplished through various synthetic routes, often involving diazotization followed by reaction with a sulfur source.

Electrochemical Measurements for Corrosion Inhibition Assessment

1. Preparation of Working Electrode:

-

Mild steel specimens are used as the working electrode.

-

Mechanically abrade the surface of the steel specimens with a series of emery papers of decreasing grit size.

-

Degrease the specimens with acetone, rinse with distilled water, and dry.

-

Embed the specimen in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

2. Test Solution:

-

Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

-

Prepare different concentrations of the this compound inhibitor in the 1 M HCl solution.

3. Electrochemical Cell:

-

A conventional three-electrode cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Protocol for Potentiodynamic Polarization (PDP) Measurements:

-

Immerse the prepared working electrode in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting current density as a function of the applied potential.

-

Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots of the anodic and cathodic branches of the polarization curve.

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurements:

-

Immerse the working electrode in the test solution and allow the OCP to stabilize.

-

Apply a small amplitude AC signal (e.g., 10 mV peak-to-peak) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data.

-

Represent the data using Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Caption: Mechanism of corrosion inhibition by adsorption.

Caption: Workflow for evaluating corrosion inhibitor performance.

Caption: Adsorption process leading to corrosion protection.

References

Application Notes and Protocols for 1-p-tolyl-1H-tetrazole-5-thiol in Acidic Media

For the attention of: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the use of 1-p-tolyl-1H-tetrazole-5-thiol in acidic environments. The primary application discussed is its role as a corrosion inhibitor for steel, with additional notes on its relevance in chemical synthesis and potential pharmacological applications.

Disclaimer: Extensive experimental data is available for the structurally similar compound, 1-phenyl-1H-tetrazole-5-thiol. Due to the close structural analogy, similar properties and performance are anticipated for this compound. The data presented herein for corrosion inhibition is based on studies of 1-phenyl-1H-tetrazole-5-thiol and should be considered as a strong predictive reference.

Application 1: Corrosion Inhibition in Acidic Media

This compound is a highly effective corrosion inhibitor for metals, particularly steel, in acidic environments such as those encountered in industrial cleaning, acid pickling, and oil and gas exploration. The molecule adsorbs onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.

The tetrazole ring, with its multiple nitrogen atoms and the sulfur atom of the thiol group, acts as an excellent chelating agent and facilitates strong adsorption onto the metal surface. The tolyl group can further enhance this protective effect.

Quantitative Data: Corrosion Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency of the analogous compound, 1-phenyl-1H-tetrazole-5-thiol (PTZ), on Q235 steel in 1 M HCl at 298 K.[1] This data provides a strong indication of the expected performance of this compound.

Table 1: Potentiodynamic Polarization Data for PTZ [1]

| Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 1056 | - |

| 0.1 | 123 | 88.3 |

| 0.5 | 65 | 93.8 |

| 1.0 | 42 | 96.0 |

| 5.0 | 31 | 97.1 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for PTZ [1]

| Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) |

| 0 | 45 | 120 | - |

| 0.1 | 350 | 65 | 87.1 |

| 0.5 | 680 | 42 | 93.4 |

| 1.0 | 1150 | 28 | 96.1 |

| 5.0 | 1580 | 19 | 97.2 |

Experimental Protocols

Protocol 1: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

-

Preparation of Working Electrode: Mechanically polish Q235 steel specimens to a mirror finish, degrease with acetone, rinse with distilled water, and dry.

-

Electrochemical Cell Setup: Use a three-electrode cell with the prepared steel specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Test Solution: Prepare a 1 M HCl solution. Add varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 mM).

-

Measurement: Immerse the electrodes in the test solution and allow the open-circuit potential to stabilize (approximately 30 minutes). Scan the potential from -250 mV to +250 mV versus the open-circuit potential at a scan rate of 1 mV/s.

-

Data Analysis: Determine the corrosion current density by extrapolating the Tafel plots. Calculate the inhibition efficiency using the formula: Efficiency (%) = [(I₀ - I) / I₀] x 100 where I₀ and I are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Protocol 2: Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)

-

Cell and Electrode Preparation: Prepare the electrochemical cell and electrodes as described in Protocol 1.

-

Test Solution: Prepare the test solutions as described in Protocol 1.

-

Measurement: After stabilization at the open-circuit potential, apply a sinusoidal AC voltage of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.

-

Data Analysis: Fit the obtained Nyquist plots to an equivalent circuit model to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency using the formula: Efficiency (%) = [(Rct - Rct₀) / Rct] x 100 where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualization of Corrosion Inhibition Mechanism

Caption: Mechanism of corrosion inhibition by adsorption.

Application 2: Chemical Synthesis

While specific applications of this compound as a reactant or catalyst in acidic media are not widely documented, its synthesis is a key protocol for researchers. The following protocol describes a common method for the preparation of 5-substituted-1H-tetrazoles.

Experimental Protocols

Protocol 3: Synthesis of this compound

This synthesis is typically carried out in a non-acidic medium, but the product is often used in acidic conditions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolyl isothiocyanate and sodium azide in an appropriate solvent such as water or DMF.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography.

-